
2-(Trifluoromethyl)-3H-purin-6(7H)-one
説明
The compound “2-(Trifluoromethyl)-3H-purin-6(7H)-one” is a purine derivative. Purines are biologically significant molecules that are part of many biochemical processes. They are key components of nucleic acids like DNA and RNA . The trifluoromethyl group (-CF3) is a functional group in organic chemistry, consisting of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties .
Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)-3H-purin-6(7H)-one” would consist of a purine core with a trifluoromethyl group attached at the 2-position. The trifluoromethyl group is a functional group that has the formula -CF3 .Chemical Reactions Analysis
Trifluoromethyl groups are chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals . They suffer oxidation with strong oxidizing agents and under extremes of temperature .科学的研究の応用
Antitumor Activity
2-(Trifluoromethyl)-3H-purin-6(7H)-one derivatives have been found to display potent antitumor activity. Studies reveal that certain compounds within this category demonstrate high effectiveness in inhibiting cancer cell lines, suggesting potential as new antitumor agents. The introduction of halogen atoms and specific structural modifications contribute to the improvement of antitumor properties in these compounds (Liu et al., 2019).
Biological Activity Enhancement
Fluorinated purines, including 2-(Trifluoromethyl)-3H-purin-6(7H)-one derivatives, exhibit a range of biological activities. The incorporation of fluorine atoms alters the physicochemical, metabolic, and biological properties of these compounds. They are also utilized in biomedical research, particularly in positron emission tomography (PET) imaging, due to the unique properties conferred by the fluorine atoms (Jones et al., 2014).
Catalytic Applications
Trifluoromethyl groups, such as those in 2-(Trifluoromethyl)-3H-purin-6(7H)-one, are significant in pharmaceutical and agrochemical fields. The development of novel catalytic fluoromethylation methods, including photoredox catalysis, has been a subject of research, aiming to efficiently incorporate these groups into various molecular skeletons. These methods offer new avenues for synthesizing organofluorine compounds (Koike & Akita, 2016).
Synthesis of Complex Organic Derivatives
The synthesis of complex organic derivatives involving 2-(Trifluoromethyl)-3H-purin-6(7H)-one has been explored. These processes involve various chemical reactions and have applications in the development of new pharmaceuticals and chemical biology studies. The flexibility in the synthetic routes for these compounds allows for the creation of diverse and potentially useful molecular structures (Wong et al., 2010).
Antibacterial Applications
Compounds containing the 2-(Trifluoromethyl)-3H-purin-6(7H)-one structure have been evaluated for antibacterial properties. The synthesis and characterization of these compounds have led to the identification of their potential as antibacterial agents (Govori, 2017).
将来の方向性
作用機序
Target of Action
The trifluoromethyl group, a functional group in the compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
The trifluoromethyl group is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the compound’s interactions at the molecular and cellular levels.
Action Environment
It is known that the trifluoromethyl group can be added to change the solubility of molecules containing other groups of interest , which suggests that the compound’s action could be influenced by the surrounding environment.
特性
IUPAC Name |
2-(trifluoromethyl)-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-3-2(4(14)13-5)10-1-11-3/h1H,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPBZJPJRTYAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901412 | |
| Record name | 2-(Trifluoromethyl)-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-3H-purin-6(7H)-one | |
CAS RN |
2268-14-6 | |
| Record name | 1,9-Dihydro-2-(trifluoromethyl)-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2268-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




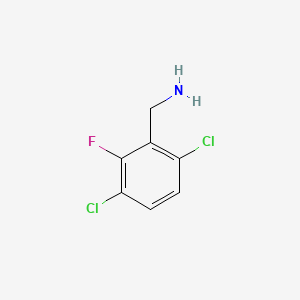
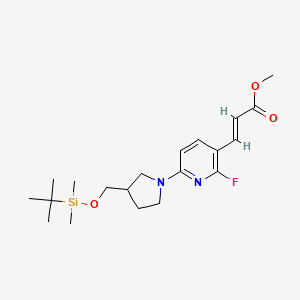
![Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451079.png)
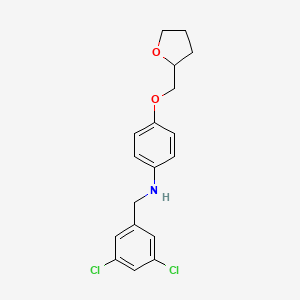
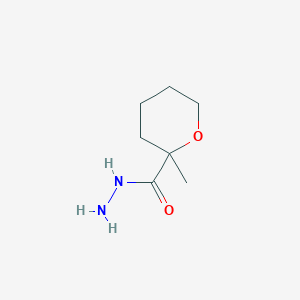
![2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1451085.png)
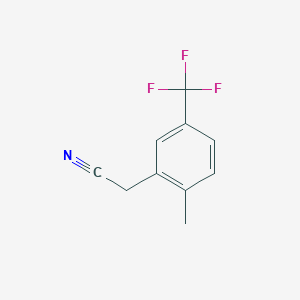
![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)
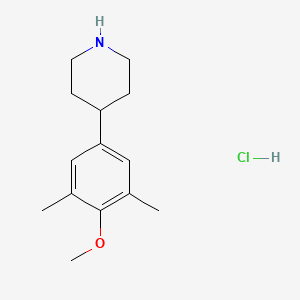
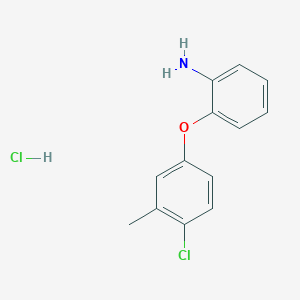

![3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1451092.png)
![N-[2-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451094.png)